molecular formula C21H15NO3S2 B2495241 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid CAS No. 540773-86-2

2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid

Cat. No. B2495241
M. Wt: 393.48
InChI Key: WLLYJAYQYUTTET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid and related compounds often involves complex organic reactions. One notable method involves the reaction of 2-carboxybenzaldehyde with various arylthio(oxy)ethylamines to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines, showcasing the diversity in synthesizing heterocyclic compounds that share structural similarities with the target compound (Katritzky, Xu, He, & Mehta, 2001). Another approach includes one-pot syntheses methods for producing 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives, highlighting the flexibility in synthesizing complex sulfur-containing heterocycles under mild conditions (Fukamachi, Konishi, & Kobayashi, 2011).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals intricate details about their crystalline forms and non-covalent interactions. For instance, the crystal structure of certain Schiff bases showcases molecules linked by intermolecular hydrogen bonds, emphasizing the importance of non-covalent interactions in stabilizing the crystal structures of complex organic molecules (Asegbeloyin, Izuogu, Oyeka, Okpareke, & Ibezim, 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds can be quite varied. For example, certain benzoic acid derivatives exhibit antimicrobial and hemolytic activities, indicating the potential for diverse chemical reactions and biological interactions. This variability is crucial for designing molecules with specific pharmacological activities (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).

Scientific Research Applications

Metabolic Pathway Analysis

A study on the metabolism of a novel antidepressant, Lu AA21004, revealed insights into the oxidative metabolism involving cytochrome P450 enzymes. This research is pertinent due to the structural similarities with phenothiazine derivatives, indicating potential applications in drug metabolism and pharmacokinetic studies (Hvenegaard et al., 2012).

Antibacterial Agents

The development of new membrane-active antibacterial agents targeting drug-resistant Acinetobacter baumannii utilized derivatives with similar functional groups, showcasing applications in designing antibacterial compounds (Wang et al., 2021).

Organic Synthesis

Research on cyclizations of certain organic compounds to produce 1,4-benzothiazepines and 1,4-benzoxazepines highlights the utility of sulfur-containing compounds in synthetic organic chemistry, suggesting applications in the synthesis of complex organic molecules (Katritzky et al., 2001).

Oxidation Mechanisms

A study on the oxidation of aromatic sulfides by iron porphyrin complexes offers insights into oxidation mechanisms relevant to environmental and synthetic chemistry, potentially applicable to the study of similar sulfur-containing compounds (Baciocchi et al., 2003).

Future Directions

The future directions for research on this compound and related phenothiazine derivatives could involve further exploration of their diverse biological activities . This could include the design and development of novel drugs for cancer treatment and other conditions .

properties

IUPAC Name

2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S2/c23-20(13-26-17-10-4-1-7-14(17)21(24)25)22-15-8-2-5-11-18(15)27-19-12-6-3-9-16(19)22/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLYJAYQYUTTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid

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